![molecular formula C16H11F3N2O2 B287090 2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B287090.png)
2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound with a complex structure that includes a benzisoxazole ring and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 1,2-benzisoxazole-3-acetic acid with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzisoxazole ring, using reagents like sodium methoxide or sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzisoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can be compared with other similar compounds, such as:
2-(1,2-benzisoxazol-3-yl)acetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(1,2-benzisoxazol-3-yl)-3-(trifluoromethyl)aniline: Similar structure but different functional groups, leading to variations in reactivity and applications.
2-trifluoromethyl benzimidazoles:
Properties
Molecular Formula |
C16H11F3N2O2 |
|---|---|
Molecular Weight |
320.27 g/mol |
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)10-4-3-5-11(8-10)20-15(22)9-13-12-6-1-2-7-14(12)23-21-13/h1-8H,9H2,(H,20,22) |
InChI Key |
XMROPAJEAODSKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287007.png)
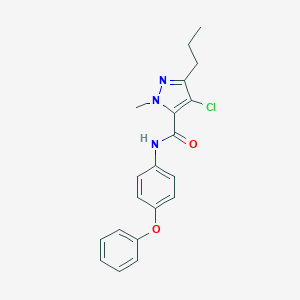

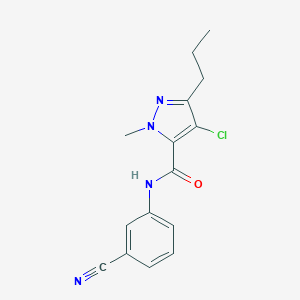
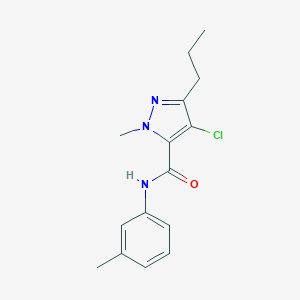
![methyl 3-{[(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B287014.png)
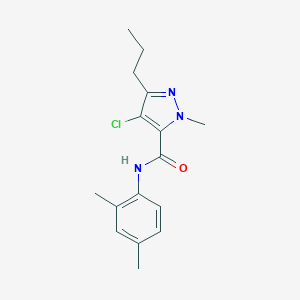
![4-chloro-1-methyl-3-propyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B287016.png)
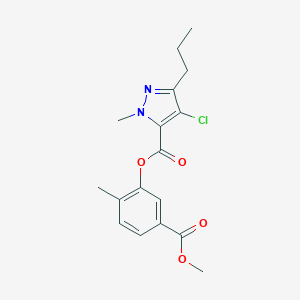
![4-methyl-N-[4-(4-methylbenzoyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B287021.png)




